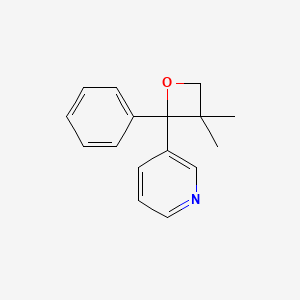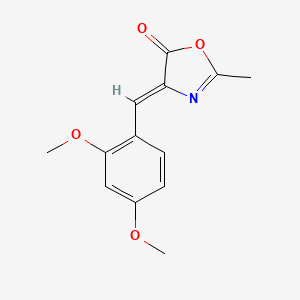
(Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-methyl-4-oxazolone under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study these activities to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with biological targets makes them promising for drug development.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes such as cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one: A similar compound without the (Z)-configuration.
2-Methyl-4-oxazolone derivatives: Compounds with variations in the benzylidene group.
Benzylidene oxazoles: Compounds with different substituents on the benzylidene ring.
Uniqueness
(Z)-4-(2,4-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one is unique due to its specific (Z)-configuration and the presence of methoxy groups on the benzylidene ring. These structural features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H13NO4/c1-8-14-11(13(15)18-8)6-9-4-5-10(16-2)7-12(9)17-3/h4-7H,1-3H3/b11-6- |
InChI Key |
YMXHZKCZYAJCTI-WDZFZDKYSA-N |
Isomeric SMILES |
CC1=N/C(=C\C2=C(C=C(C=C2)OC)OC)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=CC2=C(C=C(C=C2)OC)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


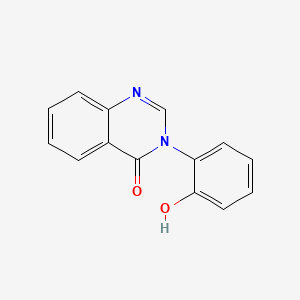
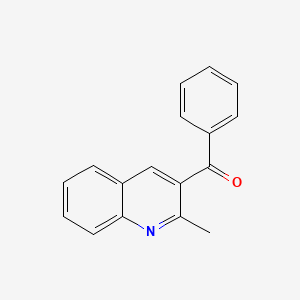

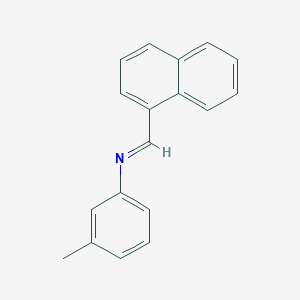
![Methyl 5-oxo-3,5-dihydro-2H-oxazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B11868590.png)
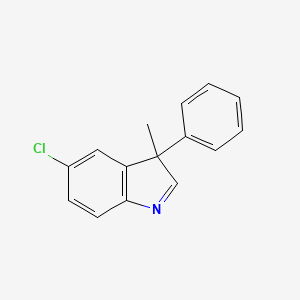
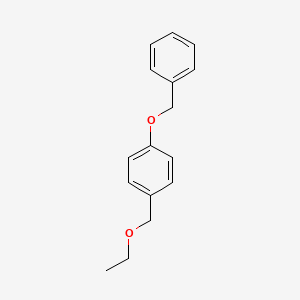
![Isoindolo[1,2-a]isoquinoline-8-carbonitrile](/img/structure/B11868607.png)


![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-YL)ethanone hydrochloride](/img/structure/B11868619.png)


